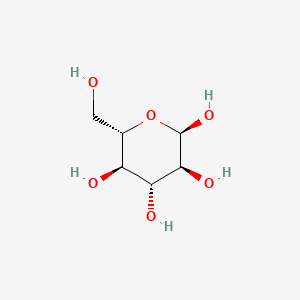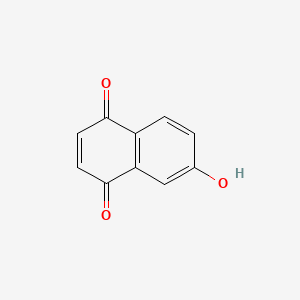![molecular formula C25H21BrN2 B3053015 1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl- CAS No. 500902-67-0](/img/structure/B3053015.png)
1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-
Overview
Description
1H-Indole, 3,3’-[(4-bromophenyl)methylene]bis[1-methyl-] is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a bromophenyl group and a methylene bridge, making it a unique and valuable molecule in various scientific fields .
Preparation Methods
The synthesis of 1H-Indole, 3,3’-[(4-bromophenyl)methylene]bis[1-methyl-] typically involves the condensation of indole derivatives with bromophenyl compounds. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form the indole core . Industrial production methods often utilize catalytic processes to enhance yield and purity, ensuring the compound’s availability for research and application .
Chemical Reactions Analysis
1H-Indole, 3,3’-[(4-bromophenyl)methylene]bis[1-methyl-] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This process can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: Common reagents like halogens or alkyl groups can replace hydrogen atoms on the indole ring, leading to diverse derivatives.
Major products from these reactions include various substituted indoles, which can exhibit different biological and chemical properties .
Scientific Research Applications
1H-Indole, 3,3’-[(4-bromophenyl)methylene]bis[1-methyl-] has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate cellular processes and interactions due to its structural similarity to natural indoles.
Medicine: Researchers explore its potential as a therapeutic agent, particularly in cancer treatment and antimicrobial applications.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action for 1H-Indole, 3,3’-[(4-bromophenyl)methylene]bis[1-methyl-] involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, influencing cellular pathways and biological processes. Its effects are mediated through the modulation of signaling pathways, often leading to changes in gene expression and protein activity .
Comparison with Similar Compounds
Compared to other indole derivatives, 1H-Indole, 3,3’-[(4-bromophenyl)methylene]bis[1-methyl-] stands out due to its unique bromophenyl group and methylene bridge. Similar compounds include:
1H-Indole, 3-methyl-: Known for its simpler structure and different reactivity.
1H-Indole-3-carbaldehyde: Used in various synthetic applications but lacks the bromophenyl group.
N-arylsulfonyl-3-acetylindole: Evaluated for its anti-HIV activity, showcasing different biological properties.
Properties
IUPAC Name |
3-[(4-bromophenyl)-(1-methylindol-3-yl)methyl]-1-methylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2/c1-27-15-21(19-7-3-5-9-23(19)27)25(17-11-13-18(26)14-12-17)22-16-28(2)24-10-6-4-8-20(22)24/h3-16,25H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVHUGJJHRARFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(C3=CC=C(C=C3)Br)C4=CN(C5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446647 | |
| Record name | 1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500902-67-0 | |
| Record name | 1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


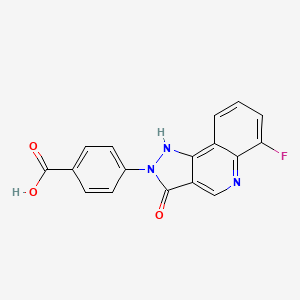
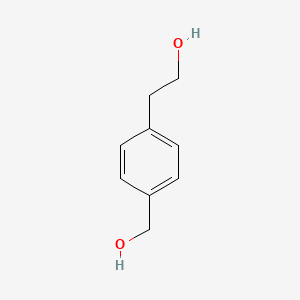
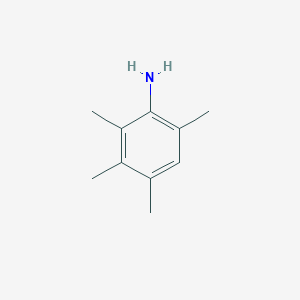
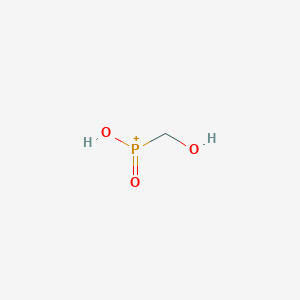
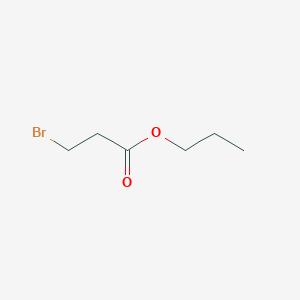
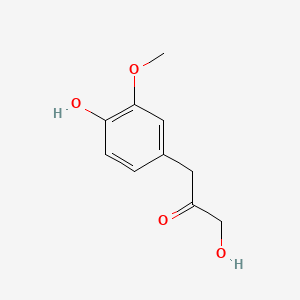

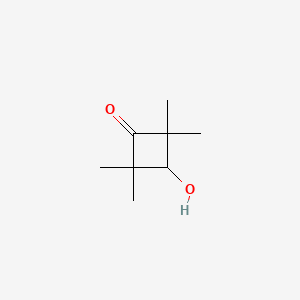
![3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3052945.png)
![3,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3052946.png)
![3-ethyl-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3052949.png)
![3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3052950.png)
